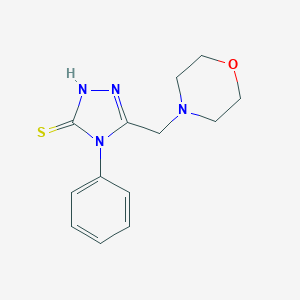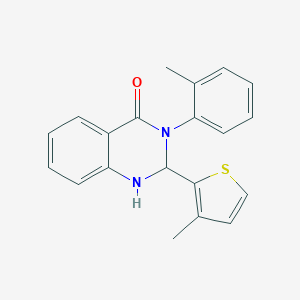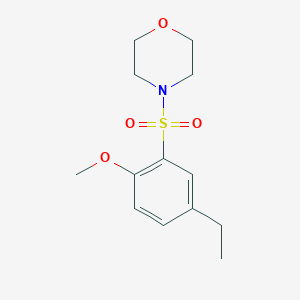
5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTT belongs to the class of thiol-containing triazole compounds and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Flow Battery Applications
The compound can be used in flow battery applications. Organic compounds, based on abundant elements, are appealing alternatives as redox couples for redox flow batteries .
Synthesis of Hybrid Molecules
The compound can be used in the synthesis of hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties. The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents .
Mannich Bases Synthesis
The compound can be used in the synthesis of Mannich bases. Mannich bases can be easily transformed into numerous compounds due to their high reactivity .
LRRK2 Kinase Inhibitor
The compound can be used as a Leucine rich repeat kinase 2 (LRRK2) inhibitor. LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .
Anti-inflammatory Activity
The compound can be used for its anti-inflammatory activity. Certain derivatives of the compound have shown potential in this regard .
Antioxidant Activity
The compound can also be used for its antioxidant activity. Certain derivatives of the compound have shown potential in this regard .
Propriétés
IUPAC Name |
3-(morpholin-4-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c19-13-15-14-12(10-16-6-8-18-9-7-16)17(13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMXEKYWTHEIGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B479356.png)

![N-[1-{[(4-tert-butylbenzyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B479369.png)
![2-[(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B479373.png)


![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B479449.png)

![N-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-2,2-diphenylacetamide](/img/structure/B479480.png)
![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)
![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)